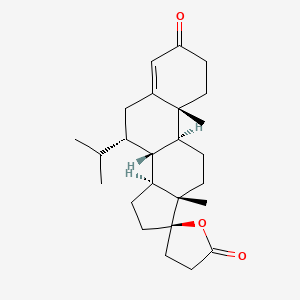

7-Propil espirolactona

Descripción general

Descripción

Synthesis Analysis

The synthesis of spirolactone-type diterpenoids, which includes 7-Propyl spirolactone, involves complex oxidation patterns and bond formations . There are two subtypes of these diterpenoids, spirolactone-type (7,20-lactone) and enmein-type (1,7-lactone) . Spirolactone-type diterpenoids have many modifiable sites, allowing for the linking of various substituents, suitable for further medicinal study .Molecular Structure Analysis

Spirolactone-type diterpenoids, including 7-Propyl spirolactone, have distinct chemical skeletons . They are characterized by their interesting molecular skeleton, complex oxidation patterns, and bond formation .Chemical Reactions Analysis

Spirolactone-type diterpenoids undergo various chemical reactions. For instance, they can be transformed into functionalized structures through photoinduced dearomatization . This process can be performed via either aerobic photocatalysis or anaerobic photooxidation .Aplicaciones Científicas De Investigación

Manejo de la insuficiencia cardíaca

La espironolactona es un antagonista del receptor de mineralocorticoides indicado para el manejo de la insuficiencia cardíaca con fracción de eyección reducida (HFrEF). Se ha demostrado que reduce significativamente la incidencia de hospitalizaciones por insuficiencia cardíaca entre pacientes con HF con fracción de eyección conservada (HFpEF) .

2. Tratamiento para el trastorno por uso de alcohol (AUD) Investigaciones recientes sugieren que el antagonismo del receptor de mineralocorticoides (MR) a través de la espironolactona puede representar un nuevo tratamiento farmacológico para el AUD. En un estudio de cohorte retrospectivo, la dispensación de espironolactona se asoció con una reducción en el consumo semanal de alcohol aproximadamente 6 meses después .

Tratamiento para la alopecia

La espironolactona ha ganado atención para tratar la alopecia debido a sus potentes propiedades antiandrogénicas .

Mecanismo De Acción

Target of Action

7-Propyl spirolactone, also known as Spironolactone, primarily targets the mineralocorticoid receptors . These receptors are found in the distal renal tubules and collecting ducts of the kidneys . The compound acts as an antagonist to these receptors, blocking the action of aldosterone, a hormone that regulates water and salt balance in the body .

Mode of Action

7-Propyl spirolactone competes with aldosterone for binding sites on the mineralocorticoid receptors . By binding to these receptors, it inhibits the action of aldosterone, leading to increased excretion of sodium and water, while conserving potassium and hydrogen ions . This results in a diuretic effect, reducing fluid retention in the body .

Biochemical Pathways

The action of 7-Propyl spirolactone affects the renin-angiotensin-aldosterone system . By blocking the action of aldosterone, it disrupts the normal sodium and water reabsorption process in the kidneys . This leads to increased excretion of sodium and water, reducing fluid buildup in the body .

Pharmacokinetics

As a prodrug, the effects of 7-Propyl spirolactone are largely mediated by its metabolites, 7α-thiomethylspironolactone and canrenone . These metabolites are ultimately eliminated through the urine . The pharmacokinetics of this compound is highly variable between patients, with body weight explaining a significant part of this variability .

Result of Action

The primary result of 7-Propyl spirolactone’s action is the reduction of fluid retention in the body . This makes it effective in treating conditions such as hypertension, heart failure, and edema . Additionally, due to its anti-androgenic effects, it can also be used off-label to treat hyperandrogenism and its associated symptoms, such as hirsutism and acne .

Action Environment

The action, efficacy, and stability of 7-Propyl spirolactone can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the patient’s diet, particularly their intake of potassium-rich foods, as the drug can cause hyperkalemia . Furthermore, the drug’s action can be influenced by the patient’s kidney function, as impaired renal function can affect the drug’s elimination and increase the risk of hyperkalemia .

Safety and Hazards

Direcciones Futuras

Spirolactone-type diterpenoids, including 7-Propyl spirolactone, have attracted great interest from experts and scholars due to their unique molecular skeletons and promising bioactivities . They pose enormous potential to serve as promising candidates for drug development . The future research directions include the discovery of new natural products containing the spirolactone framework and the disclosure of the potential bioactivities of these chemical entities .

Análisis Bioquímico

Biochemical Properties

7-Propyl Spirolactone likely shares similar biochemical properties with Spironolactone, which is characterized by high antimineralocorticoid activity, moderate antiandrogenic activity, and weak steroidogenesis inhibition . Spironolactone interacts with various enzymes and proteins, including the androgen receptor, estrogen receptor, glucocorticoid receptor, mineralocorticoid receptor, and progesterone receptor .

Cellular Effects

Spironolactone, a relative of 7-Propyl Spirolactone, is known to have various effects on cells. It is used to treat fluid retention in conditions like heart failure, liver disease, and kidney disease . It can also cause side effects such as dizziness, nausea, muscle or leg cramps, and tiredness .

Molecular Mechanism

Spironolactone acts as an antagonist of the mineralocorticoid receptor, which is predominantly activated by the mineralocorticoid steroid hormone aldosterone . This antagonistic action is responsible for its diuretic effect .

Temporal Effects in Laboratory Settings

Studies on Spironolactone suggest that it requires regular monitoring of renal function and plasma potassium levels, especially in patients with renal impairment .

Dosage Effects in Animal Models

The effects of 7-Propyl Spirolactone dosage in animal models are not well-documented. Studies on Spironolactone suggest that it has a dose-dependent effect. For instance, after administration of up to 10 times the recommended dose (20 mg/kg) to healthy dogs, dose-dependent adverse effects were noted .

Metabolic Pathways

The metabolic pathways of 7-Propyl Spirolactone are not well-studied. Spironolactone is known to be involved in various metabolic pathways. It has been found to improve glucose and lipid metabolism by ameliorating hepatic steatosis and inflammation and suppressing enhanced gluconeogenesis induced by a high-fat and high-fructose diet .

Transport and Distribution

It is known that membrane transport proteins play a crucial role in the absorption, distribution, metabolism, and elimination (ADME) of drugs .

Subcellular Localization

Studies on protein subcellular localization suggest that accurate and efficient demonstrations of protein localizations to the vacuole or tonoplast are strict prerequisites to decipher the role of vacuoles in the whole plant cell biology and notably in defence processes .

Propiedades

IUPAC Name |

(7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-propan-2-ylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O3/c1-15(2)18-14-16-13-17(26)5-9-23(16,3)19-6-10-24(4)20(22(18)19)7-11-25(24)12-8-21(27)28-25/h13,15,18-20,22H,5-12,14H2,1-4H3/t18-,19-,20-,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMMPTDKHYFNQT-BTRFTSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997992 | |

| Record name | 10,13-Dimethyl-7-(propan-2-yl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76676-33-0 | |

| Record name | 7-Propyl spirolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076676330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,13-Dimethyl-7-(propan-2-yl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

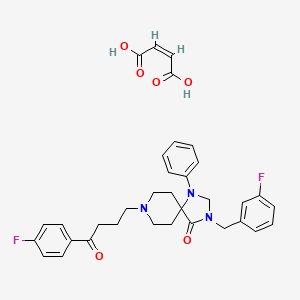

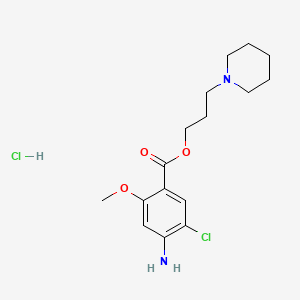

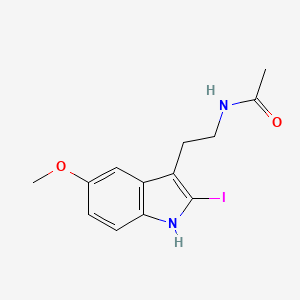

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B1662261.png)

![1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea](/img/structure/B1662264.png)

![4-[(S)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid](/img/structure/B1662272.png)